Benzyl 4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidine-1-carboxylate
Description
Benzyl 4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidine-1-carboxylate is a synthetic organic compound featuring a piperidine core substituted with a hydantoin (2,4-dioxoimidazolidine) moiety and a benzyl carboxylate group. The hydantoin ring is further modified with a 2,2,2-trifluoroethyl substituent, enhancing its electronic and steric properties.
The synthesis likely involves sequential alkylation and acylation steps. For example, the hydantoin ring may be formed via alkylation of a precursor imidazolidinone with 2,2,2-trifluoroethyl bromide, followed by benzylation of the piperidine nitrogen using benzyl chloroformate (analogous to methods in , where K₂CO₃ in DMF facilitated alkylation) .
Properties
IUPAC Name |
benzyl 4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O4/c19-18(20,21)12-24-15(25)10-23(16(24)26)14-6-8-22(9-7-14)17(27)28-11-13-4-2-1-3-5-13/h1-5,14H,6-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVGENQMQHTORQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzyl 4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and therapeutic potential of this compound based on available research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a benzyl group and an imidazolidinone moiety. Its chemical formula is C_{16}H_{18}F_3N_3O_3, with a molecular weight of approximately 367.33 g/mol. The presence of trifluoroethyl groups is significant as they may influence the compound's lipophilicity and biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group modifications. The synthetic route often aims to optimize yield and purity while maintaining the structural integrity necessary for biological activity.
Antimicrobial Properties
Research indicates that derivatives of imidazolidinones exhibit antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. Preliminary studies suggest that it may inhibit the growth of Gram-positive bacteria effectively.
Enzyme Inhibition
The compound has been investigated for its potential as an inhibitor of carboxylesterases (CaE). These enzymes play critical roles in drug metabolism and detoxification processes. The structure-activity relationship (SAR) studies indicate that the trifluoroethyl substitution enhances inhibitory activity against CaE compared to non-fluorinated analogs .
Anti-inflammatory Activity
In vitro assays have shown that this compound exhibits anti-inflammatory properties. It appears to modulate pathways associated with inflammatory responses, potentially making it a candidate for treating inflammatory diseases.
Case Studies
- Study on Antimicrobial Efficacy : A study published in PubMed evaluated the antimicrobial activity of various imidazolidinone derivatives including this compound. Results indicated a significant reduction in bacterial colony counts at specific concentrations .
- Enzyme Kinetics Analysis : Another research effort focused on the kinetics of CaE inhibition by this compound. The kinetic parameters were determined using Lineweaver-Burk plots, demonstrating mixed-type inhibition with Ki values indicating potent interaction with the enzyme .
Data Summary
| Biological Activity | Findings |
|---|---|
| Antimicrobial | Effective against Gram-positive bacteria; significant colony count reduction |
| Enzyme Inhibition (CaE) | Mixed-type inhibition; Ki values indicate potency |
| Anti-inflammatory | Modulates inflammatory pathways; potential therapeutic applications |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The structure of Benzyl 4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidine-1-carboxylate allows it to interact with various biological targets involved in cancer cell proliferation.
Case Study:
A study demonstrated that derivatives of imidazolidine compounds exhibit cytotoxic activity against multiple cancer cell lines. For example, compounds with similar structural motifs showed IC50 values ranging from 3.6 µM to 11.0 µM against HCT-116 and MCF-7 cancer cell lines . This suggests that this compound could be further explored for its anticancer properties.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT-116 | 3.6 |
| Compound B | MCF-7 | 11.0 |
Antimicrobial Properties
The emergence of drug-resistant bacteria necessitates the development of new antimicrobial agents. Compounds similar to this compound have shown promise in this area.
Research Findings:
A series of benzamide derivatives were synthesized and evaluated for their antimicrobial activities against various pathogens. Some derivatives demonstrated significant inhibition of bacterial growth and were effective against resistant strains . This indicates that the compound could be a lead structure for developing novel antibiotics.
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of this compound.
Key Insights:
The presence of the trifluoroethyl group enhances lipophilicity and may improve cellular uptake. Additionally, modifications on the piperidine ring can influence binding affinity to biological targets . The quantitative structure–activity relationship (QSAR) models have been employed to predict the activity of various analogs based on their structural features.
Potential in Treating Metabolic Disorders
Emerging research indicates that compounds similar to this compound may also play a role in managing metabolic disorders associated with elevated lipid levels.
Clinical Relevance:
Patents have been filed for heterocyclic compounds targeting metabolic pathways related to lipid metabolism . This suggests that further investigations into this compound could yield valuable insights into its therapeutic applications in treating conditions like hyperlipidemia.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Compounds
Functional Group Variations and Implications
- Benzyl Carboxylate vs. Sulfonamide (Target vs. The trifluoroethyl substituent in the target (vs. trifluoromethylbenzyl in 8i) reduces steric bulk, possibly favoring tighter binding to compact enzyme active sites.
- Hydantoin vs. Pyridine-Carbonitrile (Target vs. BK80743): BK80743 replaces the benzyl carboxylate with a pyridine-3-carbonitrile group, introducing a hydrogen-bond acceptor (cyano) that could modulate receptor selectivity. Both compounds retain the hydantoin and trifluoroethyl moieties, suggesting shared stability challenges (e.g., hydrolytic degradation of the hydantoin ring) .
Hydantoin vs. Oxo-Difluoropiperidine (Target vs. Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate):
The oxo and difluoro groups in the latter compound create a highly electron-deficient piperidine ring, which may react with nucleophiles in biological systems. In contrast, the target’s hydantoin provides two carbonyl groups for hydrogen bonding, a feature critical for enzyme inhibition .
Stability and Pharmacokinetic Predictions
- Hydantoin Stability: The target’s hydantoin ring is susceptible to hydrolysis under acidic or basic conditions, a limitation shared with 8i and BK80743. This contrasts with the oxo-piperidine analog, which lacks hydrolytically labile amide bonds .
- Lipophilicity: The target’s calculated logP (estimated ~2.5–3.5) is higher than 8i (more polar due to sulfonamide) but lower than BK80743 (cyano group reduces logP slightly). This balance may favor oral bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
